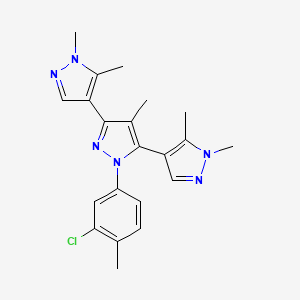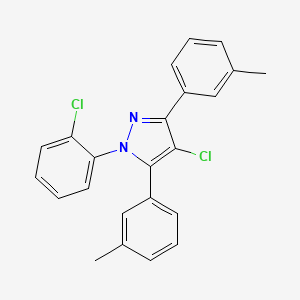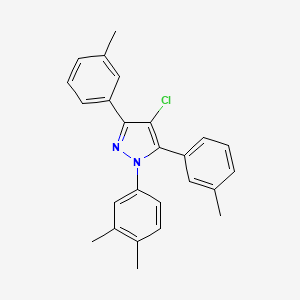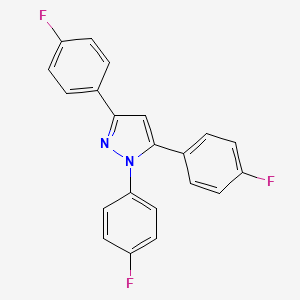![molecular formula C23H23N7O3S B10925777 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10925777.png)
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE” is a complex organic compound that features multiple functional groups, including a benzyl ether, a nitro group, and a triazole ring. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE” likely involves multiple steps, including the formation of the triazole ring, the introduction of the nitro group, and the final condensation with the benzyl ether. Each step would require specific reagents and conditions, such as:
Formation of the triazole ring: This could be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the nitro group: Nitration reactions typically involve the use of nitric acid and sulfuric acid.
Condensation with benzyl ether: This step might involve a condensation reaction using a suitable aldehyde and amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
“N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl ether can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while nucleophilic substitution of the benzyl ether could yield a variety of substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE” might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound could be investigated for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly if they exhibit activity against specific biological targets.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of “N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE” would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or interfere with protein synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{(E)-1-[4-(METHOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE
- N-{(E)-1-[4-(ETHOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE
Uniqueness
The uniqueness of “N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE” lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of the benzyl ether might enhance its lipophilicity, while the nitro group could contribute to its reactivity.
Eigenschaften
Molekularformel |
C23H23N7O3S |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
(E)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C23H23N7O3S/c1-16-22(30(31)32)17(2)28(27-16)15-34-23-26-25-18(3)29(23)24-13-19-9-11-21(12-10-19)33-14-20-7-5-4-6-8-20/h4-13H,14-15H2,1-3H3/b24-13+ |
InChI-Schlüssel |
PEHRBCXRFQKWHE-ZMOGYAJESA-N |
Isomerische SMILES |
CC1=C(C(=NN1CSC2=NN=C(N2/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)C)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NN1CSC2=NN=C(N2N=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925698.png)

![3,6-dimethyl-4-{4-methyl-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10925711.png)
![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(prop-2-en-1-yl)propanamide](/img/structure/B10925712.png)
![N-(2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B10925716.png)
![1-ethyl-6-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925723.png)


![Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10925736.png)
![N-(2,3-dimethylphenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10925747.png)
![N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10925754.png)

![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10925764.png)
![1-(difluoromethyl)-N-ethyl-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10925773.png)
